Perindopril erbumine monohydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
690267-97-1 |
|---|---|
Molecular Formula |
C23H45N3O6 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine;hydrate |
InChI |
InChI=1S/C19H32N2O5.C4H11N.H2O/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5;/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3;1H2/t12-,13-,14-,15-,16-;;/m0../s1 |
InChI Key |
AAQKIIDLRYLALW-MXLIJYGISA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N.O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N.O |
Origin of Product |
United States |
Chemical Synthesis and Process Development Research
Industrial Synthesis Pathways of Perindopril (B612348) Erbumine
The industrial production of perindopril erbumine is a multi-step process that has been refined over the years to enhance yield, purity, and efficiency. Key stages in its synthesis involve carefully controlled condensation reactions to form the core perindopril molecule, followed by the formation of the stable erbumine salt.
Condensation Reactions in Perindopril Formation
The formation of perindopril relies on the creation of a peptide bond between two key intermediates: an ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole and N-[(S)-1-carbethoxybutyl]-(S)-alanine. epo.orgepo.org A common industrial method involves reacting the ethyl or benzyl (B1604629) ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole with the (S,S) diastereoisomer of N-[(S)-1-carbethoxybutyl]-(S)-alanine. epo.orgepo.org This condensation is typically carried out in an alkaline medium and requires a coupling agent to facilitate the reaction.
One widely used coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT). epo.orgepo.orggoogle.com The reaction of the benzyl ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole, often as a p-toluenesulfonate salt, with N-[(S)-1-carbethoxybutyl]-(S)-alanine using DCC and HOBT yields the protected perindopril ester. epo.orggoogle.com The use of ethyl acetate (B1210297) as a solvent in this step has been noted to sometimes lead to the formation of N-acetyl impurities. google.com Subsequent deprotection of the ester group, typically through catalytic hydrogenation to remove a benzyl group, yields the perindopril free base. epo.orggoogle.com
| Reactants | Coupling Agents/Catalysts | Product | Reference |
| (2S, 3aS, 7aS)-2-carboxyperhydroindole ester | Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBT) | Perindopril ester | epo.orgepo.org |
| N-[(S)-1-carbethoxybutyl]-(S)-alanine |
Salt Formation Methodologies (e.g., tert-butylamine (B42293) salt)
Once the perindopril free base is obtained, it is converted into its more stable erbumine salt through a reaction with tert-butylamine. nih.govepo.org This process typically involves dissolving the perindopril free base in a suitable solvent, such as a lower aliphatic alcohol, ethyl acetate, or acetonitrile (B52724). epo.org Tert-butylamine is then added to the solution, leading to the formation of perindopril erbumine. epo.orggoogleapis.com The salt is then crystallized, often by heating the reaction mixture, filtering it while hot, and then cooling to induce crystallization. epo.org The resulting crystalline solid is the stable perindopril erbumine monohydrate. google.com
The formation of the tert-butylamine salt is a critical step as it enhances the stability and shelf-life of the drug. mdpi.com Perindopril itself is an ester and susceptible to hydrolysis. nih.gov The erbumine salt provides a stable, crystalline form suitable for formulation into tablets.
Novel Synthetic Routes and Modifications
Research into the synthesis of perindopril erbumine is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. One novel approach involves the use of a reactive derivative of N-[1(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, specifically the 2'-benzothiazolyl ester. epo.org This derivative reacts with an ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole to form the perindopril ester, which is then converted to the final product. epo.org
Another area of development has been the "one-pot" synthesis, which aims to reduce the number of separate reaction and purification steps. A single-pot process has been described where the initial condensation, subsequent catalytic hydrogenation, and final salt formation are all carried out in a single solvent like isopropyl acetate. google.com An improved one-pot method involving hydrogenation and salt formation in the presence of water has been shown to inhibit the formation of certain impurities. cjph.com.cn
The synthesis of the key intermediate, N-[(S)-1-carbethoxybutyl]-(S)-alanine, has also been a target for optimization. A stereoselective process for its industrial synthesis involves the reaction of ethyl-L-norvalinate hydrochloride with pyruvic acid under catalytic hydrogenation conditions. epo.orggoogle.com
Green Chemistry Principles in Perindopril Erbumine Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com In the context of perindopril erbumine synthesis, this translates to several key areas of research and development.
One "green" synthesis process involves oxidizing ethyl 3-ketohexanoate to synthesize ethyl 2-ketovalerate. wipo.int This is followed by condensation ammoniation and catalytic asymmetric hydrogenation with methyl L-alaninate hydrochloride to produce a key intermediate. This intermediate then undergoes amidation with (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid catalyzed by a Lewis acid to yield perindopril, which is subsequently salified with tert-butylamine. wipo.int This process is noted for its simple methodology, mild reaction conditions, and high yield. wipo.int
Solid State Chemistry and Polymorphism Studies
Characterization of Crystalline Forms of Perindopril (B612348) Erbumine
Perindopril erbumine is known to exist in various crystalline forms, including anhydrous polymorphs and hydrated states. The characterization of these forms is essential for understanding their physical and chemical properties.
Hydrated Crystalline Forms: Monohydrate, Sesquihydrate, Dihydrate
Research and patents have described the existence of several hydrated crystalline forms of perindopril erbumine, including the monohydrate, sesquihydrate, and dihydrate. nih.gov The presence of water molecules within the crystal lattice differentiates these forms. For instance, thermal analysis has confirmed the presence of crystallization water in perindopril erbumine, with a mass loss corresponding to two moles of water per mole of perindopril erbumine, indicating a dihydrate form in some samples. nih.govmdpi.com A novel hydrated form with 2.5 water molecules in its asymmetric unit has also been synthesized and characterized. acs.org
X-ray Diffraction Analysis in Polymorph Identification
X-ray powder diffraction (XRPD) is a fundamental technique for identifying and differentiating polymorphs of perindopril erbumine. Each crystalline form exhibits a unique diffraction pattern, acting as a fingerprint. For example, the α and β polymorphs of perindopril erbumine have been identified and their structures determined using single-crystal X-ray diffraction. acs.orgfigshare.com The α form has been characterized as having an orthorhombic crystal system. ucl.ac.uk Furthermore, a novel polymorphic form, designated as Form Theta (θ), has been identified by its characteristic powder X-ray diffraction pattern with peaks at specific 2θ angles. google.com Another crystalline form, Form D, is distinguished by its unique XRPD pattern with characteristic diffraction angles. google.com The calculated and observed powder diffraction patterns are compared to verify the crystal structure of bulk materials. amazonaws.com
Table 1: Characteristic XRPD Peaks for Perindopril Erbumine Polymorphs
| Polymorph | Characteristic 2θ Peaks (±0.2°) |
| Form Theta (θ) | 9.45, 18.20, 20.46 |
| Form D | 5.3, 10.7, 16.1, 24.4, 27.0 |
This table is based on data from patent literature and may not represent all known polymorphs.
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetry) in Solid-State Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are crucial for characterizing the solid-state properties of perindopril erbumine. nih.gov TG analysis helps in determining the water content and thermal stability of the compound. For instance, studies have shown a mass loss in perindopril erbumine between 82°C and 124°C, which is attributed to dehydration. nih.gov The main thermal degradation of the pure active substance occurs between 170°C and 320°C. nih.gov
DSC provides information about phase transitions, such as melting and crystallization. The thermal behavior of different polymorphic forms can be distinguished by their unique DSC thermograms. researchgate.net Kinetic studies using methods like Kissinger and ASTM E698 have been employed to determine the activation energy of the thermal degradation process, which was found to be between 59 and 69 kJ/mol for the pure drug. nih.govresearchgate.netresearchgate.net
Polymorphic Transformations and Interconversions
Polymorphic transformations of perindopril erbumine can be induced by various factors such as temperature, humidity, and solvents. researchgate.netgoogle.com For example, it has been observed that different polymorphs can interconvert. A novel hydrated form of perindopril erbumine was obtained from polymorph α through slurry conversion in water. amazonaws.com The stability of different polymorphic forms under various conditions is a critical aspect of pharmaceutical development. The presence of moisture has been shown to influence the degradation kinetics of perindopril erbumine, with different kinetic models applying in dry versus humid conditions. nih.gov
Influence of Crystallinity on Material Properties
The crystallinity and polymorphic form of perindopril erbumine significantly impact its material properties. Different polymorphs can exhibit distinct physical characteristics, including:
Solubility and Dissolution Rate: Polymorphs can have different solubilities, which in turn affects the dissolution rate and bioavailability of the drug. researchgate.net
Stability: Some polymorphic forms may be more thermodynamically stable than others under specific storage conditions. researchgate.net For instance, a new salt, perindopril arginine, was developed to improve the stability and shelf life of the drug compared to the tert-butylamine (B42293) salt. nih.gov The stability of perindopril erbumine is also affected by excipients in the final dosage form, which can increase its thermal stability. nih.govresearchgate.net
Hygroscopicity: The tendency of a compound to absorb moisture from the air can vary between different crystalline forms. Perindopril erbumine is described as slightly hygroscopic. drugs.com
The control of crystallinity and the selection of the appropriate polymorphic form are therefore essential for the formulation of a stable and effective perindopril erbumine drug product.
Pre Clinical Pharmacological Mechanisms and in Vitro Investigations
Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics
Inhibition Potency of Perindopril (B612348) and Perindoprilat (B1679611) (IC50 values)
Perindopril itself has weak inhibitory activity on ACE. Its active diacid metabolite, perindoprilat, is a potent ACE inhibitor. nih.gov The concentration of a substance needed to inhibit a specific biological or biochemical function by 50% is known as the IC50 value. In the case of perindoprilat, the IC50 value for ACE inhibition has been reported to be in the nanomolar range, with specific values between 1.5 to 3.2 nM. medchemexpress.com Another study found the IC50 value for perindopril's diacid form to be 3 x 10⁻⁹ mol/L. nih.gov
Comparative Inhibition Profiles with Other ACE Inhibitors (e.g., Ramiprilat (B1678798), Enalaprilat (B1671235), Captopril)
In comparative in vitro studies against rat plasma ACE, perindopril's active form, perindoprilat, demonstrated high potency. It was found to be as potent as ramiprilat and more potent than enalaprilat and captopril. nih.gov
Table 1: Comparative IC50 Values of ACE Inhibitors
| ACE Inhibitor | IC50 Value (mol/L) |
|---|---|
| Perindoprilat | 3 x 10⁻⁹ |
| Ramiprilat | 2 x 10⁻⁹ |
| Enalaprilat | 1 x 10⁻⁸ |
| Captopril | 6 x 10⁻⁸ |
Data sourced from a study on rat plasma ACE. nih.gov
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
Perindopril's primary mechanism of action is the modulation of the RAAS. patsnap.compatsnap.com The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. patsnap.compatsnap.com By inhibiting ACE, perindoprilat decreases the conversion of angiotensin I to angiotensin II. patsnap.compatsnap.com This reduction in angiotensin II levels leads to several downstream effects, including vasodilation (widening of blood vessels) and reduced secretion of aldosterone (B195564). patsnap.compatsnap.com The inhibition of ACE also leads to an increase in plasma renin activity and angiotensin I concentrations, due to the loss of negative feedback from angiotensin II. nih.gov
Bradykinin (B550075) Metabolism and Kininase II Activity
ACE is also known as kininase II, an enzyme that degrades bradykinin, a potent vasodilator. drugbank.comnih.gov By inhibiting ACE, perindoprilat prevents the breakdown of bradykinin, leading to its accumulation. patsnap.comdroracle.ai This increase in bradykinin levels contributes to the vasodilatory effects of perindopril. patsnap.com Studies have shown that perindopril treatment can lead to an increase in bradykinin levels, which in turn can restore the balance between angiotensin II and bradykinin. oup.com While the impairment of bradykinin degradation is a key mechanism, some research suggests that perindoprilat may also potentiate the actions of kinins through mechanisms independent of kininase inhibition. nih.gov
In Vitro Cellular and Biochemical Studies
Effects on Angiotensin II Formation and Aldosterone Secretion
In vitro studies have demonstrated perindoprilat's ability to effectively inhibit the formation of angiotensin II. In isolated rat pulmonary arteries, perindoprilat selectively reduced the potency of angiotensin I, indicating effective inhibition of its conversion to angiotensin II, without affecting responses to angiotensin II itself. nih.gov Furthermore, in human cancer cell lines, perindoprilat treatment has been shown to suppress the production of angiotensin II. medchemexpress.com
By reducing angiotensin II levels, perindopril consequently decreases the stimulation of aldosterone secretion from the adrenal cortex. patsnap.compatsnap.com Aldosterone promotes sodium and water retention, so its reduction contributes to a decrease in blood volume and pressure. patsnap.compatsnap.comyoutube.com Studies in patients with heart failure have shown that perindopril suppresses cardiac aldosterone production, primarily by inhibiting cardiac ACE activity. nih.gov Following perindopril administration, a reduction in plasma aldosterone concentration is observed. nih.govresearchgate.net
Vascular Smooth Muscle Cell Studies (e.g., growth modulation)
Perindopril, primarily through its active metabolite perindoprilat, has been investigated for its effects on the growth and structural characteristics of vascular smooth muscle cells (VSMCs), a key component in vascular remodeling associated with hypertension. nih.gov Angiotensin II is recognized as a growth-promoting substance for VSMCs. nih.gov Studies have explored perindopril's ability to counteract these changes, not just by lowering blood pressure but by directly modulating cellular processes.
In stroke-prone spontaneously hypertensive rats (SHRSP), treatment with perindopril resulted in a significant reduction in vascular smooth muscle polyploidy, a state of having more than the normal number of chromosome sets, which was markedly elevated in these animals compared to normotensive controls. nih.gov This reduction in polyploidy was associated with a significant decrease in Angiotensin II concentration and angiotensin-converting enzyme (ACE) activity. nih.gov However, treatment with a combination of hydralazine (B1673433) and hydrochlorothiazide, despite achieving similar blood pressure reduction, had no effect on the percentage of cells in the G2+M phase of the cell cycle, suggesting that perindopril's effect is not solely due to its hypotensive action. nih.gov Interestingly, while perindopril treatment affected cell ploidy, it did not alter the increased rate of mitogenesis observed in cultured aortic smooth muscle cells from the hypertensive rats. nih.gov
Further research in animal models has shown that perindopril can reverse aortic medial hypertrophy and reduce intimal thickening. nih.govnih.gov In rabbits with an experimentally induced atheroma-like neo-intima, perindopril treatment significantly reduced the intimal/medial cross-sectional area ratio compared to placebo. nih.gov The thickened intima in the placebo group was observed to be filled with cells resembling synthetic-state smooth muscle. nih.gov This indicates a direct inhibitory effect of ACE inhibition on the pathological proliferation and migration of VSMCs that contribute to the thickening of the arterial wall. nih.govnih.gov
| Model | Parameter Investigated | Key Finding with Perindopril Treatment | Reference |
|---|---|---|---|
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | VSMC Polyploidy (aortic cells) | Significantly reduced the percentage of cells in the G2+M phase of the cell cycle. | nih.gov |
| Cultured VSMC from SHRSP | Mitogenesis (Growth Rate) | Did not alter the increased mitogenesis. | nih.gov |
| Renovascular Hypertensive Rats | Aortic Medial Hypertrophy | Completely reversed hypertrophy. | nih.gov |
| Rabbits with Collared Carotid Artery | Intimal Thickening | Reduced the intimal/medial cross-sectional area ratio from 0.11 to 0.05. | nih.gov |
Cardioprotective Mechanisms in Cellular Models (e.g., mitochondrial effects, oxidative stress)
Perindopril demonstrates significant cardioprotective effects at the cellular level, primarily by mitigating oxidative stress and preserving mitochondrial function. nih.govnih.gov In cellular models of cardiac injury, perindopril intervenes in the pathological cascades that lead to cell death and dysfunction. nih.gov
Mitochondrial Effects: In a rat model of isoproterenol-induced cardiomyopathy, perindopril treatment markedly ameliorated mitochondrial structural damage. nih.govnih.gov While the cardiomyopathy-induced group showed swollen, fragmented mitochondria with distorted or lysed cristae, perindopril intervention preserved mitochondrial ultrastructure and increased the number of mitochondria. nih.govnih.gov This structural preservation was linked to improved function of the mitochondrial respiratory chain. The activities of complexes I, II, III, and IV, which were significantly reduced by isoproterenol, were statistically reversed by perindopril. nih.gov This restoration of the electron transport chain function leads to more efficient ATP synthesis. nih.govnih.gov
Furthermore, perindopril influences key regulatory pathways of mitochondrial biogenesis. It has been shown to significantly up-regulate the mRNA and protein expression of SIRT3 (Sirtuin 3) and PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis, and its activation by perindopril suggests a mechanism for increasing mitochondrial mass and function. nih.gov
| Category | Parameter | Effect of Perindopril | Reference |
|---|---|---|---|
| Mitochondrial Function | Mitochondrial Structure | Inhibited structural destruction and increased mitochondrial number. | nih.gov |
| Mitochondrial Respiratory Chain (Complexes I-IV) | Reversed the decrease in activity. | nih.gov | |
| ATP Production | Promoted ATP synthesis. | nih.gov | |
| PGC-1α and SIRT3 Expression | Remarkably up-regulated mRNA and protein levels. | nih.gov | |
| Oxidative Stress & Apoptosis | Reactive Oxygen Species (ROS) | Markedly reduced production. | nih.gov |
| Cytochrome C Release | Inhibited release from mitochondria. | nih.govnih.gov | |
| Caspase-3 Activation | Suppressed activation. | nih.govnih.gov |
Endothelial Function Assessment in In Vitro Models
The endothelium is crucial for vascular health, and its dysfunction is an early event in atherosclerosis. In vitro models have been instrumental in demonstrating that perindopril can directly and favorably modulate endothelial cell function, contributing to its vascular protective effects. nih.gov
A key mechanism is perindopril's effect on nitric oxide (NO) bioavailability. nih.govnih.gov In a substudy of the EUROPA trial (PERTINENT), endothelial function was assessed by cultivating human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov The results showed that perindopril significantly upregulated the protein expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.gov This led to an increase in nitrite/nitrate (B79036) levels, stable metabolites of NO, indicating greater NO production. nih.gov The increased NO bioavailability is critical as NO is a potent vasodilator and inhibits key processes in atherogenesis, including platelet aggregation and VSMC proliferation. mdpi.com
In addition to enhancing NO production, perindopril also protects endothelial cells from apoptosis. The PERTINENT study found that perindopril reduced the rate of apoptosis in HUVECs by 31%. nih.gov This anti-apoptotic effect helps maintain the integrity of the endothelial lining. The mechanism is thought to be linked to an increase in bradykinin, as ACE is also responsible for bradykinin degradation. nih.govpatsnap.com Higher levels of bradykinin can stimulate NO production and exert protective effects on the endothelium. nih.gov
Studies using rabbit arterial rings have further supported the role of perindopril in improving endothelium-dependent vasodilation. nih.govnih.gov In models where endothelial function was impaired, such as by endotoxin (B1171834) exposure or mechanical injury, treatment with perindopril restored the vasorelaxant response to acetylcholine, an endothelium-dependent process. nih.govnih.gov This effect was shown to be dependent on nitric oxide, as it was inhibited by co-treatment with L-NAME, an inhibitor of nitric oxide synthase. nih.gov
| Model | Parameter Assessed | Observed Effect of Perindopril | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS Protein Expression & Activity | Upregulated by 19% and 27%, respectively. | nih.gov |
| Apoptosis Rate | Reduced by 31%. | nih.gov | |
| Nitrite/Nitrate Levels | Significantly increased. | nih.gov | |
| Rabbit Arterial Rings (Endotoxic Shock Model) | Endothelium-dependent relaxation to acetylcholine | Prevented impairment of relaxation (Emax=75.6% vs 42.3% in control). | nih.gov |
| Rabbit Arterial Rings (Collared Artery Model) | Endothelium-dependent relaxation | Restored impaired relaxation. | nih.gov |
Animal Model Research in Pharmacodynamics and Organ System Effects
Systemic Hemodynamic Responses in Animal Models
Perindopril (B612348) has been shown to exert significant effects on systemic hemodynamics in various animal models of hypertension. These studies have been crucial in understanding its blood pressure-lowering efficacy and its mechanism of action.
Blood Pressure Reduction in Normotensive and Hypertensive Animal Models (e.g., rats, dogs)
In spontaneously hypertensive rats (SHR), a well-established model of genetic hypertension, perindopril has demonstrated a dose-dependent reduction in blood pressure. nih.govpsu.edu Long-term treatment of young SHR with perindopril has been shown to have a persistent effect on blood pressure even after the treatment is withdrawn. psu.edu In adult SHR, perindopril administered once daily effectively controlled blood pressure over a 24-hour period. nih.gov Following 12 weeks of treatment, the blood pressure of these rats remained at normotensive levels without further intervention, and their lifespan was extended. nih.gov
Studies in renovascular hypertensive rats, another model of hypertension, have also shown that perindopril treatment completely prevents the rise in blood pressure. nih.gov In canine models of chronic heart failure induced by rapid ventricular pacing, perindopril treatment has been associated with beneficial hemodynamic effects, including an increase in cardiac output and a reduction in right atrial pressure. nih.gov
| Animal Model | Dosage | Effect on Blood Pressure | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | 0.4, 0.8, and 1.5 mg/kg per day | Dose-dependent reduction in systolic, diastolic, and mean blood pressure. The 0.8 mg/kg dose normalized blood pressure. | psu.edu |
| Adult SHR | Not specified | Dose-dependent lowering of blood pressure, controlled for a 24-hour period with a single daily dose. | nih.gov |
| 2-Kidney, 1-Clip (2K1C) Hypertensive Rats | Not specified | Completely prevented any rise in blood pressure. | nih.gov |
| Canine Model of Chronic Heart Failure | 0.3 mg/kg daily | Increased cardiac output and reduced right atrial pressure. | nih.gov |
Dose-Dependent Effects on Pressor Responses to Angiotensin I
A key mechanism of action of perindopril is the inhibition of ACE, which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. In animal models, perindopril has been shown to dose-dependently inhibit the pressor (blood pressure-increasing) response to exogenously administered angiotensin I. nih.gov In rats, a 1 mg/kg oral dose of perindopril resulted in a 95% inhibition of the pressor response to intravenous angiotensin I at 4 hours post-administration. nih.gov This inhibition was sustained, with the pressor response not fully recovering even at 24 hours. nih.gov In 2-kidney, 1-clip (2K1C) hypertensive rats treated with perindopril, the pressor responses to angiotensin I were significantly reduced during the treatment period. nih.gov
Tissue-Specific Angiotensin-Converting Enzyme Inhibition
The effects of perindopril extend beyond the circulatory system, with significant inhibition of ACE in various tissues. This tissue-level ACE inhibition is believed to contribute to the long-term benefits of the drug.
Distribution and Inhibition of ACE Activity in Animal Organs (e.g., kidney, aorta, heart, lung, brain)
Quantitative in vitro autoradiography in rats has revealed that oral administration of perindopril leads to marked and prolonged inhibition of ACE in several key organs. nih.gov Four hours after a 1 mg/kg oral dose, ACE activity was significantly reduced in the proximal tubules of the kidney (to 24% of control), lung parenchyma (to 10% of control), and the aortic wall (to 18% of control). nih.gov At 24 hours, ACE activity in these tissues had only partially recovered. nih.gov
Further studies in rats using a radioinhibitor binding method confirmed the differential inhibition of ACE in various tissues. nih.gov Plasma and kidney ACE were acutely affected, with binding reduced to less than 5% of control levels 1 to 2 hours after administration of perindopril. nih.gov While plasma and kidney ACE binding returned to control levels after 24 hours, the inhibition in the lung, aorta, and brain persisted for longer. nih.gov Notably, ACE in the testicular seminiferous tubules was largely unaffected by perindopril. nih.govnih.gov
| Organ | Inhibition of ACE Activity (4 hours post-dose) | Reference |
|---|---|---|
| Lung Parenchyma | 90% inhibition (reduced to 10% of control) | nih.gov |
| Aortic Wall | 82% inhibition (reduced to 18% of control) | nih.gov |
| Kidney (Proximal Tubules) | 76% inhibition (reduced to 24% of control) | nih.gov |
| Brain | Lesser degree of inhibition compared to plasma or kidney, but persisted through 24 hours. | nih.gov |
| Heart | Inhibition of ACE was observed in the heart. | researchgate.net |
Vascular Remodeling and Arterial Stiffness in Animal Models of Hypertension
Chronic hypertension leads to structural changes in blood vessels, a process known as vascular remodeling, which contributes to increased arterial stiffness and cardiovascular risk. Perindopril has been shown to favorably impact these pathological changes in animal models.
Reversal of Aortic Medial Hypertrophy
In renovascular hypertensive rats, perindopril has been demonstrated to completely reverse the thickening of the aortic media (medial hypertrophy), a key feature of vascular remodeling in hypertension. This effect is attributed to the potent inhibition of vascular ACE, highlighting the role of angiotensin II as a modulator of vascular growth. Similarly, in spontaneously hypertensive rats, perindopril has been shown to reverse structural alterations in mesenteric resistance vessels. Furthermore, studies in spontaneously hypertensive rats have shown that perindopril treatment can reduce arterial stiffness, as measured by pulse wave velocity. frontiersin.org This effect was associated with an increase in nitric oxide bioavailability. frontiersin.org
Mesenteric Resistance Vessel Adaptation
Perindopril erbumine monohydrate has been shown in animal models to induce significant adaptive changes in mesenteric resistance vessels, which are crucial in the regulation of peripheral resistance and blood pressure. In spontaneously hypertensive rats (SHR), treatment with perindopril has been observed to correct structural abnormalities in these smaller arteries.
Research highlights that long-term administration of perindopril leads to a reduction in the media-to-lumen ratio of small arteries in the mesenteric vascular bed. This indicates a reversal of the vascular remodeling typically associated with hypertension. Studies in conscious spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats demonstrated that perindopril alters the mesenteric pressure profile. Following administration, the ratio of pressure in the small mesenteric arcades to the systemic mean blood pressure fell significantly in both SHR and WKY rats, indicating a targeted effect on the resistance of these vessels. nih.govresearchgate.net
Renal Protective Mechanisms in Animal Studies
Animal studies have elucidated several mechanisms through which this compound exerts its renal protective effects, particularly in models of hypertension and chronic kidney disease.
A key mechanism identified in Lyon hypertensive (LH) rats is the restoration of normal renal hemodynamics. Chronic treatment with perindopril was found to correct the blunted medullary vasodilation response to angiotensin II. nih.gov In untreated LH rats, angiotensin II infusion causes an exaggerated and prolonged decrease in medullary blood flow. However, after chronic perindopril treatment, the initial vasoconstriction was followed by a significant, prostaglandin-mediated vasodilation, a response typical of normotensive rats. nih.gov This restoration of medullary blood flow is crucial for maintaining renal function and facilitating pressure natriuresis.
Further studies in hypertensive rat models demonstrate that the benefits of early and long-term treatment with perindopril on blood pressure and renal function can persist long after the treatment is withdrawn. nih.gov This long-lasting effect includes a significant and persistent decrease in urinary protein excretion, indicating a durable improvement in glomerular barrier function. nih.gov In a model of chronic kidney disease induced by adenine, perindopril erbumine, particularly in combination with other agents, was shown to significantly improve renal function, reduce tubular injury, and limit tubulointerstitial fibrosis.
These findings underscore that perindopril's renoprotective actions are multifactorial, involving the normalization of renal blood flow dynamics and direct anti-fibrotic and anti-proteinuric effects that help preserve kidney structure and function. nih.govnih.gov
Cardiac Effects in Animal Models (e.g., left ventricular hypertrophy)
This compound has demonstrated significant beneficial effects on the heart in various animal models, most notably in the regression of left ventricular hypertrophy (LVH) and improvement of cardiac function.
In renovascular hypertensive rats (Goldblatt model), treatment with perindopril led to a nearly complete regression of established LVH. nih.govnih.gov This was evidenced by a significant reduction in the left ventricular mass to body weight ratio, which returned to levels comparable to those of normotensive control rats. nih.gov This structural improvement was accompanied by functional benefits, including the normalization of coronary hemodynamics and an improvement in myocardial mechanical performance. nih.gov
Another important mechanism of cardiac protection was identified in a rat model of isoproterenol-induced cardiomyopathy. In this model, perindopril administration attenuated myocardial remodeling, inhibited the deterioration of cardiac function, and delayed the onset of heart failure. frontiersin.orgnih.gov Mechanistically, perindopril was found to up-regulate the expression of Sirtuin 3 (SIRT3) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). frontiersin.orgnih.gov This action promotes mitochondrial biogenesis, enhances antioxidant capacity by increasing levels of antioxidant enzymes, and reduces apoptosis of myocardial cells, thereby preserving cardiac function. frontiersin.orgnih.gov
The table below summarizes the effects of perindopril on key cardiac parameters in a renovascular hypertensive rat model. nih.gov
| Parameter | Untreated Hypertensive Rats | Perindopril-Treated Hypertensive Rats | Normotensive Sham Rats |
|---|---|---|---|
| Mean Blood Pressure (mmHg) | 156 ± 22 | 100 ± 24 | 106 ± 18 |
| Left Ventricular Mass/Body Weight (mg/g) | 3.1 ± 0.6 | 2.26 ± 0.38 | 2.0 ± 0.25 |
Comparative Pharmacodynamic Studies in Animal Models (e.g., vs. Enalapril (B1671234), Captopril, Angiotensin Receptor Blockers)
Comparative studies in animal models have been conducted to differentiate the pharmacodynamic effects of perindopril from other inhibitors of the renin-angiotensin system, such as Enalapril and Angiotensin Receptor Blockers (ARBs) like Losartan (B1675146).
A study in a rat model of dilated cardiomyopathy following autoimmune myocarditis directly compared the cardioprotective properties of perindopril and enalapril. nih.govresearchgate.net While both agents improved ventricular function, perindopril demonstrated superior effects on cardiac tissue remodeling at the tested doses. nih.govresearchgate.net Rats treated with a high dose of perindopril showed significantly lower left ventricular end-diastolic pressure and a smaller area of myocardial fibrosis compared to those treated with a high dose of enalapril. nih.govresearchgate.net Furthermore, perindopril was more effective at reducing the expression of transforming growth factor-beta1 (TGF-β1) and collagen-III mRNA, key markers of fibrosis. nih.gov These findings suggest that perindopril may confer greater protection against structural injury in heart failure. nih.govresearchgate.net
When compared with the ARB losartan in renovascular hypertensive rats, both perindopril and losartan were found to be effective in reducing blood pressure and causing regression of cardiovascular remodeling. researchgate.net The study concluded that the two drugs had an equal effect in reversing changes in heart weight and vascular wall thickness in this specific model. researchgate.net Another study in an obese rat model found that while both perindopril and losartan significantly reduced levels of the pro-inflammatory cytokine Interleukin-6 (IL-6), losartan led to a significantly greater increase in Angiotensin-Converting Enzyme 2 (ACE2) levels in adipose tissue. nih.gov
The following table presents comparative data on cardiac parameters from the study on dilated cardiomyopathy in rats. nih.govresearchgate.net
| Parameter | Vehicle Control | Perindopril (2 mg/kg) | Enalapril (20 mg/kg) |
|---|---|---|---|
| Left Ventricular End-Diastolic Pressure (mmHg) | 16.7 ± 1.3 | 4.9 ± 0.6 | 7.5 ± 2.5 |
| Area of Myocardial Fibrosis (%) | 36.0 ± 2.6 | 7.5 ± 1.4 | 15.6 ± 2.0 |
Pre Clinical Pharmacokinetic Investigations
Absorption and Bioavailability in Animal Species (e.g., rat, dog)
Metabolic studies in rats, dogs, and monkeys have been conducted to understand the absorption and biotransformation profile across different species. nih.govtandfonline.com While specific bioavailability percentages for rats and dogs are not consistently detailed in the provided literature, the general pattern of rapid absorption of the prodrug is a shared characteristic. drugbank.com
Table 1: Summary of Absorption and Bioavailability Findings
| Species | Key Findings | Citations |
| Rat | Good gastrointestinal absorption demonstrated by 75.4% recovery of dose. | jst.go.jp |
| General | Rapidly absorbed after oral administration. | drugbank.comnih.gov |
| General | Bioavailability of the active metabolite, perindoprilat (B1679611), is approximately 20-25% after oral administration of perindopril (B612348). | drugbank.comnih.gov |
Distribution Profile in Animal Tissues and Organs
The distribution of perindopril and its metabolites has been investigated in animal models, revealing widespread dissemination into various tissues, with particularly high activity of angiotensin-converting enzyme (ACE) inhibition in specific organs.
In rats, studies using quantitative in vitro autoradiography have shown that after oral administration, ACE is significantly inhibited in the renal proximal tubules, lung parenchyma, and aortic wall. nih.gov This inhibition is prolonged, with only partial recovery observed in these tissues 24 hours after a single dose. nih.gov The vascular endothelium of other organs demonstrates a similar pattern of sustained ACE inhibition. nih.gov However, ACE in the testicular seminiferous tubules appears to be unaffected by perindopril. nih.gov
A study in pregnant rabbits on day 28 of gestation examined the distribution of ACE and the effect of perindopril. In control animals, the highest ACE concentrations were found in the lung and kidney cortex. nih.gov Maternal administration of perindopril led to significant ACE inhibition in the maternal renal cortex (over 74%). nih.gov The drug was also shown to cross the placenta, causing a significant fall in ACE activity in fetal serum, the placenta, and the fetal lung. nih.gov
Table 2: Tissue Distribution and ACE Inhibition in Animal Models
| Animal Model | Tissue/Organ | Observation | Citations |
| Rat | Renal Proximal Tubules | Marked and prolonged ACE inhibition. | nih.gov |
| Lung Parenchyma | Marked and prolonged ACE inhibition. | nih.gov | |
| Aortic Wall | Marked and prolonged ACE inhibition. | nih.gov | |
| Testicular Seminiferous Tubules | ACE activity unaffected. | nih.gov | |
| Pregnant Rabbit | Kidney Cortex | High ACE concentration; significant inhibition post-dosing. | nih.gov |
| Lung | High ACE concentration. | nih.gov | |
| Fetal Tissues (serum, placenta, lung) | Significant decrease in ACE activity after maternal dosing. | nih.gov |
Metabolic Pathways and Metabolite Formation in Animals
Perindopril undergoes extensive metabolism following administration, with several biotransformation products identified in animal studies. nih.govtandfonline.comfda.gov The metabolic processes primarily involve hydrolysis, glucuronidation, and cyclization. fda.gov Six distinct metabolites have been identified in samples from rats and dogs: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two diastereoisomers of perindoprilat lactam. drugbank.comnih.gov Of these, only perindoprilat possesses pharmacological activity. drugbank.com
The principal metabolic pathway for perindopril in all animal species studied, including rats and dogs, is the hydrolysis of its ethyl ester group to form perindoprilat. nih.govtandfonline.com Perindopril itself is a prodrug, and this conversion, which occurs primarily in the liver via hepatic esterase, is essential for its therapeutic action. fda.govnih.gov Perindoprilat is the active diacid metabolite responsible for inhibiting the angiotensin-converting enzyme. nih.govtandfonline.com
Another minor metabolic route involves the internal dehydration of perindopril and perindoprilat, which results in the formation of cyclic lactam structures. nih.govtandfonline.com This process leads to the creation of a perindopril lactam and diastereoisomers of a perindoprilat lactam. drugbank.comfda.gov This particular metabolic pathway is generally of minor importance in animal species compared to its occurrence in humans. nih.govtandfonline.com
Table 3: Identified Metabolites of Perindopril in Animal Studies
| Metabolite | Formation Pathway | Pharmacological Activity | Citations |
| Perindoprilat | Hydrolysis of the ethyl ester | Active | drugbank.comnih.govtandfonline.com |
| Perindopril Glucuronide | Glucuronidation | Inactive | drugbank.comnih.govfda.gov |
| Perindoprilat Glucuronide | Glucuronidation | Inactive | drugbank.comnih.govfda.gov |
| Perindopril Lactam | Cyclization (Dehydration) | Inactive | drugbank.comnih.govfda.gov |
| Perindoprilat Lactams | Cyclization (Dehydration) | Inactive | drugbank.comnih.govfda.gov |
Elimination and Excretion Routes in Animal Models
The elimination of perindopril and its various metabolites occurs through multiple routes, with renal and biliary excretion being significant. Studies involving ¹⁴C-labeled perindopril in rats, dogs, and monkeys have identified metabolites in urine, feces, and, specifically for rats, in bile. nih.govtandfonline.com
Table 4: Excretion Profile of Perindopril in Animal Models
| Animal Model | Excretion Route | Findings | Citations |
| Rat | Biliary Excretion | Accounts for 31.2% of the dose within 48 hours. | jst.go.jp |
| Urinary & Biliary | Total recovery from urine, bile, and carcass is 75.4%. | jst.go.jp | |
| General Animal Models | Renal Excretion | The clearance of perindoprilat and its metabolites is almost exclusively renal. | fda.gov |
| Fecal/Biliary Excretion | Metabolites are recovered from feces (and bile in rats). | nih.govtandfonline.com |
Interspecies Pharmacokinetic Comparisons
The preclinical pharmacokinetic profile of perindopril erbumine monohydrate has been evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for extrapolating data to humans and predicting the compound's behavior. The primary animal models used in the preclinical assessment of perindopril include rats, dogs, and monkeys. A key aspect of these investigations is the conversion of the prodrug, perindopril, to its pharmacologically active metabolite, perindoprilat.
Research indicates that the fundamental metabolic pathway of perindopril is consistent across different species. The main biotransformation route in rats, dogs, monkeys, and humans is the hydrolysis of the ethyl ester group of perindopril to form perindoprilat. nih.gov However, the rate and extent of this conversion, as well as the subsequent elimination of both the parent drug and its active metabolite, can vary between species.
Minor metabolic pathways have also been identified, including the glucuronidation of both perindopril and perindoprilat, and the internal dehydration of these compounds to form cyclic lactam structures. The formation of these lactam structures is generally a minor route in animal models but is more significant in humans. nih.gov
Detailed pharmacokinetic parameters for perindopril and perindoprilat following oral administration have been characterized in rats. These studies provide insights into the compound's behavior in this species.
Interactive Data Table: Pharmacokinetic Parameters of Perindopril in Rats After Oral Administration
| Parameter | Value | Unit |
| Cmax | 561.5 ± 46.0 | ng/mL |
| Tmax | 0.5 | h |
| t1/2 | 1.0 | h |
| AUC | 25 | µg·h/mL |
| Oral Bioavailability | ~24 | % |
Data sourced from multiple studies and presented as approximate or mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
The investigation of 14C-labeled perindopril in rats, dogs, and monkeys has shown that after both oral and intravenous administration, the primary route of biotransformation is consistently the formation of perindoprilat. nih.gov The study also identified six different biotransformation products in urine, feces, and plasma samples across these species, with bile samples being analyzed in rats. nih.gov
Drug Excipient Compatibility and Pre Formulation Studies
Assessment of Active Pharmaceutical Ingredient (API)-Excipient Interactions
The interaction between an API and excipients can significantly impact the stability, bioavailability, and therapeutic efficacy of the final drug product. netzsch.com Therefore, comprehensive compatibility studies are essential during the pre-formulation stage. conicet.gov.ar
Thermal Stress Testing and Decomposition Kinetics
Thermal analysis is a key tool for evaluating the stability of pharmaceutical compounds. In the case of Perindopril (B612348) erbumine, studies have investigated its thermal stability both as a pure API and within a formulated tablet. nih.gov
Thermal stress testing reveals that the decomposition of pure Perindopril erbumine begins at the same temperature as the formulated product, but the degradation mechanism differs, with the pure API showing three decomposition steps and the formulated product showing five, a difference attributed to the presence of excipients. nih.gov The main thermal degradation of pure Perindopril erbumine occurs between 170 and 320 °C. nih.gov
Kinetic studies of this thermal degradation have been performed using methods such as Kissinger, ASTM E698, Friedman, and Kissinger-Akahira-Sunose. nih.govresearchgate.net These studies have determined the activation energy for the primary thermal degradation step of pure Perindopril erbumine to be in the range of 59 to 69 kJ/mol. nih.govresearchgate.net Interestingly, when formulated with excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate, the activation energy for the degradation of Perindopril erbumine increases to approximately 170 kJ/mol, indicating that these excipients contribute to enhanced thermal stability. nih.govmdpi.com
The degradation of Perindopril in aqueous solutions follows first-order kinetics. nih.govdaneshyari.com
Table 1: Activation Energy of Perindopril Erbumine Decomposition
| Sample | Activation Energy (kJ/mol) | Kinetic Method(s) |
|---|---|---|
| Pure Perindopril Erbumine | 59 - 69 | Kissinger, ASTM E698, Friedman, Kissinger-Akahira-Sunose |
Spectroscopic Analysis (e.g., Attenuated Total Reflectance Fourier Transform Infrared) for Interaction Detection
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable non-destructive technique for detecting potential interactions between an API and excipients at the molecular level. conicet.gov.arnih.gov By comparing the spectra of the pure API, the excipients, and their physical mixtures, any changes in the characteristic absorption bands can indicate an interaction. conicet.gov.ar
For Perindopril erbumine, ATR-FTIR studies have been conducted to assess its compatibility with various excipients. The characteristic peaks of Perindopril erbumine include those corresponding to C-H stretching vibrations (2980–2800 cm⁻¹), and C=O stretching (around 1743 cm⁻¹). nih.govresearchgate.net
Studies have shown that when Perindopril erbumine is mixed with excipients such as anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate, the principal bands of the API are still present in the spectrum of the mixture, suggesting compatibility under ambient conditions. mdpi.com The intensity of the API's bands may be attenuated due to the diluting effect of the excipients. nih.gov The absence of significant shifts or the appearance of new bands in the spectra of the mixtures indicates a lack of chemical interaction between Perindopril erbumine and these common excipients. researchgate.net
Table 2: Characteristic ATR-FTIR Peaks of Perindopril Erbumine
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2980–2800 | C–H stretching vibrations |
| 1743.86 | C=O stretching |
| 2500-3000 (broad) | Acid group |
| 1292.61 | Acid group |
Calorimetric Techniques (e.g., Differential Scanning Calorimetry) in Compatibility Evaluation
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique in pre-formulation studies to screen for drug-excipient incompatibilities. netzsch.comnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The appearance of new peaks, the disappearance of existing peaks, or shifts in the melting endotherm of the drug in a drug-excipient mixture can signify a potential interaction. netzsch.com
For Perindopril erbumine, DSC studies have been employed to evaluate its compatibility with various pharmaceutical excipients. The DSC thermogram of pure Perindopril erbumine typically shows a sharp endothermic peak corresponding to its melting point. One study reported a sharp endothermic peak at 128°C. researchgate.net The presence of this unaltered peak in physical mixtures with excipients like Pullulan and HPMC E15 indicates a lack of significant physicochemical interaction. researchgate.net
The compatibility is confirmed when the DSC curve of the mixture essentially shows a superposition of the thermal events of the individual components. netzsch.com Conversely, interactions can lead to changes in the melting peak's shape, position, or enthalpy. netzsch.com
Table 3: DSC Findings for Perindopril Erbumine and Excipients
| Sample | Key Thermal Event | Indication |
|---|---|---|
| Pure Perindopril Erbumine | Sharp endothermic peak at 128°C | Melting point |
| Perindopril Erbumine + Pullulan | Endothermic peak of Perindopril Erbumine retained | No significant interaction |
Influence of Environmental Factors on Stability
The stability of a drug substance can be significantly affected by environmental factors such as humidity and pH. Understanding these influences is critical for developing appropriate formulation strategies and packaging to ensure the drug's shelf-life and efficacy.
Humidity Effects on Perindopril Erbumine Stability
Perindopril erbumine is known to be sensitive to moisture. mdpi.com The stability of moisture-sensitive drugs in solid dosage forms is particularly dependent on the relative humidity (RH) of the environment and the product's prior exposure to moisture. nih.gov The tert-butylamine (B42293) salt of perindopril has a shelf life of approximately two years in temperate climates and necessitates special packaging in regions with higher temperatures and humidity. nih.govmdpi.com This sensitivity to humidity was a driving factor in the development of the more stable perindopril arginine salt. nih.govmdpi.com
Studies have shown that the degradation of Perindopril erbumine in the solid state is influenced by the presence of moisture. nih.gov At an elevated relative humidity of 76.4%, the decomposition process follows an autocatalytic reaction model. nih.govbrieflands.com In the presence of moisture, the primary degradation pathway is hydrolysis, leading to the formation of perindoprilat (B1679611). nih.gov This is a significant concern as perindoprilat cannot be absorbed from the gastrointestinal tract, negatively impacting the drug's bioavailability. nih.gov Therefore, protection from high humidity during storage is crucial. nih.gov
pH Influence on Degradation Pathways
The pH of the environment plays a critical role in the degradation of Perindopril erbumine, particularly in aqueous solutions. The compound has two primary degradation pathways: hydrolysis of the ester group and intramolecular cyclization. nih.govdaneshyari.comnih.gov
In acidic conditions (e.g., 1 M HCl), the degradation of Perindopril has been studied. mdpi.com However, the primary degradation pathways are often discussed in the context of basic and neutral conditions. In alkaline media, hydrolysis is the predominant degradation route, leading to the formation of the diacid derivative, perindoprilat (Impurity B). researchgate.netoup.com Under conditions of excessive heat, intramolecular cyclization occurs, forming a diketopiperazine derivative (Impurity F). researchgate.netoup.com
Studies using microcalorimetry and HPLC have shown that at a pH of 6.8, the degradation primarily occurs through hydrolysis. nih.govdaneshyari.com The rate of degradation can be measured as a function of pH and temperature, and it has been demonstrated that the degradation reactions follow first-order kinetics. nih.govdaneshyari.com For instance, in basic solutions (e.g., 0.001 M NaOH with a pH of 11.01), significant degradation of perindopril has been observed. mdpi.com
Characterization of Material Flow Properties for Formulation Development
The flow properties of a drug substance and its blend with excipients are critical parameters in the development of solid oral dosage forms, particularly for high-speed tablet manufacturing. Poor flowability can lead to issues such as weight and content uniformity variations, which can compromise the quality and efficacy of the final product.
The flowability and compressibility of perindopril erbumine monohydrate powder blends have been characterized using standard pharmacopeial methods, including the determination of Carr's Index and the Hausner Ratio. These indices are indirect measures of powder flow based on the bulk and tapped densities of the material.
Research on various formulations for orodispersible tablets of perindopril erbumine has shown that the powder blends generally exhibit good flow and compressibility characteristics. In one study, formulations were developed using perindopril erbumine with excipients such as mannitol, microcrystalline cellulose, and a natural superdisintegrant. The evaluation of the pre-compression powder blends yielded Carr's Index values ranging from 11.66 to 19.04 and Hausner Ratios below 1.25. jddtonline.info
According to the United States Pharmacopeia (USP) standards for powder flowability, a Carr's Index between 11 and 15 indicates "good" flow, while a range of 16 to 20 suggests "fair" flow. A Hausner Ratio between 1.12 and 1.18 is considered "good," and a ratio between 1.19 and 1.25 is "fair". The observed values for the perindopril erbumine formulations fall within these acceptable ranges, indicating that the powder blends are suitable for direct compression manufacturing processes. nih.gov
Table 1: Flow Properties of this compound Formulations
| Parameter | Result Range | USP Flow Characterization |
|---|---|---|
| Carr's Index (%) | 11.66 - 19.04 | Good to Fair |
| Hausner Ratio | < 1.25 | Good to Fair |
Data sourced from a study on orodispersible tablets of perindopril erbumine. jddtonline.info
These findings suggest that with appropriate selection of excipients, this compound can be formulated into powder mixtures with adequate flowability and compressibility, which is essential for consistent die filling and the production of tablets with uniform weight and drug content.
Novel Approaches for Enhanced Stability (e.g., cyclodextrin (B1172386) inclusion complexes)
Perindopril erbumine is known to be susceptible to degradation, primarily through hydrolysis and cyclization, leading to the formation of impurities such as diketopiperazines. google.com Enhancing the stability of the drug substance is a key objective in formulation development. One of the novel and effective approaches to achieve this is the formation of inclusion complexes with cyclodextrins.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate guest molecules, such as perindopril, within their cavity, thereby protecting the drug from environmental factors like moisture and light, and inhibiting degradative reactions. sigmaaldrich.com
Research has demonstrated that forming an inclusion complex of perindopril erbumine with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly enhances its stability. google.com Patent literature describes the preparation of such complexes using methods like lyophilization (freeze-drying) and spray-drying. epo.org These processes result in a new, homogenous amorphous material where the perindopril molecule is entrapped within the cyclodextrin structure. This complexation has been shown to decrease the formation of diketopiperazine impurities during storage. google.comhres.ca
Studies have explored the use of various types of cyclodextrins and other polymers to form these stabilizing complexes.
Table 2: Examples of Perindopril Erbumine Inclusion Complexes for Enhanced Stability
| Complexing Agent | Preparation Method | Resulting Form | Key Finding | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | Lyophilization / Spray-drying | Amorphous Product | Formation of an amorphous inclusion complex. | epo.org |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Lyophilization | Amorphous Product | Decreased formation of diketopiperazine impurities. | google.comepo.org |
| ε-Cyclodextrin | Lyophilization | Amorphous Substance | Formation of a complex confirmed by NMR and X-ray diffraction. | epo.org |
The powder X-ray diffraction patterns of these inclusion complexes typically show no characteristic peaks of the crystalline drug, confirming the presence of an amorphous structure. hres.ca This amorphization, combined with the protective encapsulation by the cyclodextrin, provides a robust strategy for improving the chemical stability of this compound in solid dosage forms.
Analytical Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of perindopril (B612348) erbumine, offering high resolution and sensitivity.
Stability-Indicating RP-HPLC Methodologies
Stability-indicating methods are crucial for determining the shelf-life of a drug product by distinguishing the intact drug from its degradation products. Several reversed-phase (RP)-HPLC methods have been developed for the quantitative analysis of perindopril erbumine in the presence of its degradants. nih.govoup.comresearchgate.net
One such method utilized a Phenomenex Luna C18 column with a mobile phase composed of 0.2% trifluoroacetic acid buffer and acetonitrile (B52724) (60:40 v/v), adjusted to a pH of 3. nih.govoup.comresearchgate.net The detection was carried out at 215 nm. nih.govoup.comresearchgate.net This method effectively separated perindopril from its degradation products formed under various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation. nih.govoup.com For instance, under acidic conditions (1N HCl), two primary degradation products were observed. oup.com Similarly, exposure to 3% hydrogen peroxide resulted in the formation of two different degradants. oup.com
Another stability-indicating RP-HPLC method was developed for the simultaneous estimation of perindopril erbumine and indapamide (B195227). sciencescholar.usresearchgate.net This method employed a C18 column with a mobile phase of acetonitrile and water with orthophosphoric acid (70:30 v/v) and UV detection at 215 nm. sciencescholar.usresearchgate.net The retention times for perindopril erbumine and indapamide were found to be approximately 5.48 minutes and 9.45 minutes, respectively. sciencescholar.usresearchgate.net The method was validated according to ICH guidelines and proved to be simple, accurate, and precise for routine analysis. sciencescholar.usresearchgate.net
Table 1: Summary of a Stability-Indicating RP-HPLC Method for Perindopril Erbumine
| Parameter | Details |
|---|---|
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) nih.govoup.comresearchgate.net |
| Mobile Phase | 0.2% Trifluoroacetic acid buffer : Acetonitrile (60:40) (pH 3) nih.govoup.com |
| Flow Rate | 1 mL/min nih.govoup.comresearchgate.net |
| Detection Wavelength | 215 nm nih.govoup.comresearchgate.net |
| Linearity Range | 2.5 to 50 µg/mL nih.govoup.comresearchgate.net |
| Limit of Detection (LOD) | 0.75 µg/mL nih.govoup.comresearchgate.net |
| Limit of Quantification (LOQ) | 2.3 µg/mL nih.govoup.comresearchgate.net |
This table summarizes the key parameters of a validated stability-indicating RP-HPLC method for the analysis of perindopril erbumine.
Impurity Profiling and Quantification using HPLC
Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and quality of the drug product. HPLC is the predominant technique for the identification and quantification of process-related impurities and degradation products of perindopril erbumine.
A study focused on the evaluation of impurities in perindopril tert-butylamine (B42293) tablets utilized an RP-HPLC method with a YMC-Pack C8 column. researchgate.net The mobile phase consisted of a mixture of acetonitrile and water (40:60, v/v) with the pH adjusted by orthophosphoric acid, and UV detection was performed at 215 nm. researchgate.net This method was validated for its selectivity, linearity, precision, and accuracy in determining perindopril and its impurities. researchgate.net
Another study described a stability-indicating LC-MS method for the determination of perindopril and its process-related impurities. nih.gov The British Pharmacopoeia outlines a gradient RP-HPLC method for impurity quantification that takes 65 minutes. oup.com However, research has focused on developing simpler, isocratic HPLC methods for the simultaneous determination of perindopril and its known impurities, such as perindoprilat (B1679611) (Impurity B), Impurity C, Impurity D, and Impurity F. oup.com
Chiral Separation Techniques
Perindopril has a chiral center, and the S-enantiomer is the therapeutically active form. rsc.org Therefore, chiral separation methods are essential to control the stereochemical purity of the drug substance.
An HPLC method for the chiral separation of perindopril erbumine enantiomers has been developed using a ChiraDex column, which has a β-cyclodextrin-based chiral stationary phase. rsc.orgresearchgate.netrsc.org The mobile phase consisted of a phosphate (B84403) buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v) with a flow rate of 1.0 mL/min and detection at 210 nm. rsc.orgresearchgate.netrsc.org This method successfully separated the S- and R-enantiomers of perindopril. rsc.orgrsc.org
Another approach for simultaneous enantiomeric separation of perindopril erbumine and indapamide employed an Ultron ES OVM column with an ovomucoid chiral selector. farmaciajournal.comfarmaciajournal.com The optimal mobile phase was found to be 7% acetonitrile and 93% potassium dihydrogen phosphate (20 mM) buffer at pH 3.75, with a flow rate of 1 mL/min. farmaciajournal.com This method was validated for linearity, limits of detection and quantification, recovery, and precision. farmaciajournal.comfarmaciajournal.com
Table 2: Comparison of Chiral Separation Methods for Perindopril Erbumine
| Method | Chiral Stationary Phase/Selector | Mobile Phase | Key Findings |
|---|---|---|---|
| HPLC | ChiraDex (β-cyclodextrin) rsc.orgresearchgate.netrsc.org | Phosphate buffer (50 mM, pH 3.0) and Acetonitrile (45:55 v/v) rsc.orgresearchgate.netrsc.org | Successfully separated S- and R-perindopril enantiomers. rsc.orgrsc.org |
| HPLC | Ultron ES OVM (ovomucoid) farmaciajournal.comfarmaciajournal.com | 7% Acetonitrile and 93% KH2PO4 (20 mM) buffer, pH 3.75 farmaciajournal.com | Simultaneous enantioseparation of perindopril and indapamide. farmaciajournal.com |
This table provides a comparative overview of two distinct HPLC-based chiral separation techniques for perindopril erbumine.
Ultra-Fast Liquid Chromatography (UFLC) Applications
Ultra-Fast Liquid Chromatography (UFLC) offers significant advantages in terms of speed and efficiency over conventional HPLC. A reversed-phase UFLC method has been developed for the simultaneous determination of perindopril erbumine and amlodipine (B1666008) besylate. asiapharmaceutics.info This method utilized an ion-pairing agent, tetra-butyl ammonium (B1175870) hydrogen sulfate, with acetonitrile as the mobile phase on an isocratic mode. asiapharmaceutics.info The method demonstrated good linearity, precision, and accuracy, making it suitable for routine analysis of pharmaceutical formulations with a significantly reduced analysis time. asiapharmaceutics.info A UPLC-MS/MS method has also been developed for the quantification of perindopril and its active metabolite, perindoprilat, in human plasma, demonstrating the high throughput capabilities of this technique for bioequivalence studies. nih.gov
Spectroscopic Quantification Techniques (e.g., UV, FTIR, Spectrofluorimetry)
Spectroscopic methods provide simple, rapid, and cost-effective alternatives for the quantification of perindopril erbumine.
UV-Visible Spectrophotometry: Several UV spectrophotometric methods have been developed for the estimation of perindopril erbumine in bulk and tablet dosage forms. journalspress.compsu.edu One method involves the measurement of absorbance at a maximum wavelength of 213 nm. psu.edu Another approach is the area under the curve (AUC) method, with a specified wavelength range for quantification. journalspress.com These methods are validated for linearity, precision, and accuracy. journalspress.compsu.edu A method using Indigo Carmine as a coloring agent has also been reported, with a maximum wavelength of 387.2 nm. semanticscholar.orgidosi.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used for the identification and characterization of the drug substance by analyzing its functional groups. Studies have used FTIR to confirm the absence of interactions between perindopril erbumine and excipients in formulated tablets. wisdomlib.orgresearchgate.net The scanning range is typically from 400 to 4000 cm⁻¹. wisdomlib.org
Spectrofluorimetry: Spectrofluorimetric methods offer high sensitivity and selectivity. A method has been developed for the determination of perindopril erbumine through derivatization with o-phthalaldehyde (B127526) in the presence of 3-mercaptopropionic acid. semanticscholar.org
Dissolution Method Development for Pharmaceutical Research
Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing insights into the in-vitro drug release characteristics. The development of a dissolution method for perindopril erbumine tablets often involves using a USP Type II (paddle) apparatus. jddtonline.info
A validated dissolution method for a combination tablet of perindopril erbumine and indapamide used a USP apparatus 1 (basket) rotating at 100 rpm in 1000 mL of phosphate buffer at pH 6.8 as the dissolution medium. doaj.orgresearchgate.net The analysis of the dissolution samples was performed by RP-HPLC. doaj.orgresearchgate.net Another study optimized the dissolution procedure for fixed-dose formulations of perindopril and indapamide by evaluating different media, pH values, surfactants, and paddle speeds. srce.hrresearchgate.net The use of a phosphate buffer at pH 6.0 with 0.5% Tween 80 at 100 rpm was found to be suitable. srce.hr
Forced Degradation Studies for Method Specificity
Forced degradation, or stress testing, is a crucial component of analytical method development. It involves subjecting the drug substance to various stress conditions, such as acid, base, oxidation, and heat, to generate potential degradation products. ijpsr.comulisboa.pt This process is instrumental in establishing the stability-indicating nature of an analytical method, ensuring that the method can accurately separate and quantify the intact drug from its degradants. researchgate.netoup.com
Acidic, Alkaline, Oxidative, and Thermal Stress Conditions:
Research has shown that perindopril erbumine is susceptible to degradation under various stress conditions. ijpsr.com The primary degradation pathways include hydrolysis and cyclization. nih.gov
Acidic Hydrolysis: Treatment with acids like hydrochloric acid can lead to significant degradation of perindopril. ijpsr.com Studies have involved exposing perindopril to 0.1 N HCl at elevated temperatures (e.g., 70°C) for several hours to induce degradation. ijpsr.com
Alkaline Hydrolysis: Perindopril is particularly unstable in basic conditions. researchgate.netnih.gov Exposure to sodium hydroxide (B78521) (e.g., 0.05N NaOH) can cause substantial degradation, often more so than acidic conditions. researchgate.netnih.govtsijournals.com
Oxidative Degradation: Oxidizing agents such as hydrogen peroxide (e.g., 0.3% H2O2) can also induce degradation of perindopril erbumine. ijpsr.comtsijournals.com
Thermal Degradation: Elevated temperatures contribute to the degradation of perindopril erbumine. ijpsr.comnih.gov Studies have evaluated its stability at temperatures such as 60°C. ulisboa.pt The presence of excipients in a formulation can influence the thermal stability of the active pharmaceutical ingredient. nih.gov
The following table summarizes the typical conditions used in forced degradation studies of perindopril erbumine and the observed outcomes.
| Stress Condition | Reagent/Method | Typical Conditions | Observation |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N HCl, 70°C for 3 hours | Significant degradation observed. ijpsr.com |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.05 N NaOH, room temperature for 2 hours | Significant degradation, often more pronounced than under acidic conditions. researchgate.netnih.govtsijournals.com |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 0.3% H₂O₂, room temperature for 2 hours | Significant degradation observed. ijpsr.comtsijournals.com |
| Thermal Degradation | Heat | 60°C for 1-10 days | Significant degradation observed. ijpsr.comulisboa.pt |
These studies are essential for identifying the potential degradation products and ensuring that the analytical method can resolve them from the parent peak of perindopril erbumine, thus demonstrating the method's specificity.
Validation Parameters for Research Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications, this involves a thorough evaluation of several key parameters as per guidelines from the International Council for Harmonisation (ICH). researchgate.netijlpr.com
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For perindopril erbumine, linearity is often established over a concentration range relevant to the intended analysis, with correlation coefficients (r²) typically exceeding 0.999. ijlpr.comresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial for determining the sensitivity of the method. nih.govprimescholars.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netejbps.com The precision is often expressed as the relative standard deviation (%RSD), with values typically less than 2% being acceptable. researchgate.netijlpr.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a sample and the percentage of recovery is calculated. primescholars.comejbps.com Recoveries in the range of 98-102% are generally considered acceptable. ejbps.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netprimescholars.com Variations may include changes in the flow rate, mobile phase composition, or detection wavelength. primescholars.com
The table below presents a summary of typical validation parameters for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of perindopril erbumine.
| Validation Parameter | Typical Range/Value |
| Linearity Range | 4-100 µg/mL. wisdomlib.orgresearchgate.netsphinxsai.com |
| Correlation Coefficient (r²) | > 0.999. ijlpr.comresearchgate.net |
| Limit of Detection (LOD) | 0.99 - 3.03 µg/mL. ijpsr.comprimescholars.com |
| Limit of Quantification (LOQ) | 2.6 - 9.17 µg/mL. ijpsr.comprimescholars.com |
| Precision (%RSD) | < 2%. researchgate.netijlpr.com |
| Accuracy (% Recovery) | 98.0 - 102.0%. ejbps.com |
Advanced Pharmaceutical Formulation Research
Strategies for Controlled and Sustained Release Formulations
Conventional formulations of perindopril (B612348) erbumine can lead to fluctuating plasma concentrations. To address this, research has been directed towards creating controlled and sustained-release systems that can maintain a more constant drug level in the bloodstream over an extended period, potentially improving clinical effectiveness. nih.govresearchgate.net
A significant strategy for achieving sustained release of perindopril erbumine involves its intercalation into layered double hydroxides (LDHs), creating a host-guest type nanocomposite material. nih.govnih.govdocumentsdelivered.com LDHs are biocompatible, have low toxicity, and possess ion-exchange properties that make them suitable as drug delivery vehicles. nih.govaujst.com Specifically, Zinc/Aluminum (Zn/Al) LDHs have been successfully used to develop controlled-release formulations of perindopril. nih.govresearchgate.net
The process involves inserting perindopril anions between the positively charged layers of the LDH structure. researchgate.net Two primary methods have been utilized for this intercalation: ion-exchange and coprecipitation. nih.govnih.gov In the ion-exchange method, the nitrate (B79036) ions in Zn/Al-NO3-LDH are swapped with perindopril anions. nih.gov In the coprecipitation method, a solution containing both the drug and the metal salts is precipitated to form the nanocomposite. nih.gov
Both methods result in a well-ordered, layered organic-inorganic nanocomposite where the drug is successfully intercalated. nih.govdocumentsdelivered.com X-ray diffraction analysis shows a significant expansion of the basal spacing (the distance between layers) of the LDH, confirming the incorporation of perindopril molecules. nih.govresearchgate.net Research has shown that the arrangement of perindopril within the LDH interlayers can be either a monolayer or a bilayer, depending on the synthesis method. nih.govnih.gov
The release of perindopril from these LDH nanocomposites is sustained over a long period. aujst.com Studies have demonstrated that the release from the nanocomposite synthesized via the coprecipitation method is slower than from the one made by the ion-exchange method. nih.govresearchgate.net The release kinetics are governed by a pseudo-second-order model. nih.govnih.gov Furthermore, the intercalation into the LDH matrix provides enhanced thermal stability to the perindopril erbumine molecule compared to its free form. nih.govdocumentsdelivered.com
Interactive Table: Research Findings on Perindopril Erbumine-LDH Nanocomposites
| Parameter | Ion-Exchange Method (PZAE) | Coprecipitation Method (PZAC) | Reference |
|---|---|---|---|
| LDH Type | Zn/Al-NO₃ | Zn/Al-NO₃ | nih.gov |
| Basal Spacing | 21.7 Å | 19.9 Å | nih.govnih.gov |
| Molecular Arrangement | Bilayer | Monolayer | nih.gov |
| Release Rate | Faster | Slower | nih.govresearchgate.net |
| Release Kinetics | Pseudo-second order | Pseudo-second order | nih.gov |
| Thermal Stability | Improved | Improved | nih.govdocumentsdelivered.com |
This table summarizes key findings from studies on perindopril erbumine intercalated into Zinc/Aluminum Layered Double Hydroxides (PZAE and PZAC refer to the nanocomposites prepared by ion-exchange and coprecipitation methods, respectively).
Approaches for Improving Bioavailability (pre-clinical focus)
Perindopril erbumine is classified as a Biopharmaceutics Classification System (BCS) class 3 drug, characterized by high solubility but low permeability. researchgate.net This low permeability across the gastrointestinal tract is a primary factor limiting its bioavailability. aujst.com Pre-clinical research has explored several formulation strategies to overcome this limitation by enhancing drug absorption or by bypassing the gastrointestinal tract and first-pass metabolism.
One approach involves the development of mucoadhesive buccal films. indexcopernicus.com These films are designed to adhere to the buccal mucosa (the lining of the cheek), allowing the drug to be absorbed directly into the bloodstream. indexcopernicus.com This route avoids degradation in the gastrointestinal tract and the extensive first-pass metabolism in the liver that perindopril undergoes. aujst.comindexcopernicus.com Pre-clinical studies using polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) and Eudragit have shown that such films can be formulated to provide sustained release over several hours, with drug permeation demonstrated across sheep buccal mucosa in in-vitro models. indexcopernicus.com
Another innovative strategy is the formulation of perindopril erbumine as a proniosomal gel for transdermal delivery. ajptonline.com Proniosomes are dry formulations that, upon hydration, form niosomes (non-ionic surfactant vesicles). ajptonline.com When formulated as a gel, this system can be applied to the skin. The drug, encapsulated within the vesicles, can then permeate the skin layers to reach the systemic circulation. ajptonline.com A study using a coacervation phase separation method showed that a proniosomal gel could successfully encapsulate perindopril erbumine, with in-vitro studies demonstrating a cumulative drug permeation of 75.26% through rat abdominal skin over 24 hours. ajptonline.com The release from this system was found to follow a non-Fickian diffusion-controlled, zero-order kinetic model. ajptonline.com
Excipient Selection and Their Role in Formulation Stability
The stability of perindopril erbumine is a critical factor in pharmaceutical formulation, as the molecule is susceptible to degradation, particularly cyclization to form a diketopiperazine derivative and hydrolysis of the ester group. A newer arginine salt of perindopril was developed to offer greater stability compared to the erbumine (tert-butylamine) salt, especially under conditions of high temperature and humidity. nih.govresearchgate.net However, the erbumine salt remains widely used, making the selection of appropriate excipients crucial for ensuring the stability of the final solid dosage form. nih.gov
Research has shown that excipients are not merely inert fillers but play an active role in enhancing the thermal stability of perindopril erbumine in tablets. nih.gov A comparative study analyzed the thermal decomposition of the pure active pharmaceutical ingredient (API) versus a tablet formulation. The results indicated that the presence of specific excipients significantly increased the energy required for the drug to degrade. nih.gov
The main thermal degradation step for pure perindopril erbumine was characterized by an activation energy of approximately 59-69 kJ/mol. nih.gov In contrast, for the tablet formulation containing a combination of excipients, the activation energy for degradation was substantially higher, around 170 kJ/mol. nih.gov This demonstrates a significant stabilizing effect imparted by the excipients. The excipients identified as contributing to this increased thermal stability include anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate. nih.gov Therefore, this combination of excipients is recommended for the development of stable generic solid pharmaceutical formulations of perindopril erbumine. nih.gov Other formulations have also utilized excipients such as starch and talc. aujst.com
Interactive Table: Impact of Excipients on Thermal Stability of Perindopril Erbumine
| Formulation | Key Excipients | Activation Energy (Ea) for Degradation | Stability Outcome | Reference |
|---|---|---|---|---|
| Pure API | None | 59 - 69 kJ/mol | Baseline | nih.gov |
| Tablet Formulation | Anhydrous colloidal silica, Microcrystalline cellulose, Lactose, Magnesium stearate | ~170 kJ/mol | Significantly Increased Thermal Stability | nih.gov |
This table compares the activation energy required for the thermal degradation of pure perindopril erbumine versus the formulated tablet, highlighting the stabilizing role of the selected excipients.
Structure Activity Relationship Sar and Computational Studies
Molecular Modeling and Docking Studies for Angiotensin-Converting Enzyme Interaction
Molecular modeling and docking studies are crucial for understanding how perindopril's active metabolite, perindoprilat (B1679611), interacts with its biological target, the angiotensin-converting enzyme (ACE). Perindoprilat is a potent, competitive inhibitor of ACE, competing with angiotensin I for binding to the enzyme. drugbank.com
ACE possesses two functionally active domains, the N-domain and the C-domain. drugbank.com While ACE inhibitors can bind to both, they exhibit a significantly higher affinity and inhibitory effect on the C-domain, which plays a primary role in blood pressure regulation. drugbank.com The binding of perindoprilat to serum ACE is characterized by a high-affinity, saturable process, with a binding affinity constant (Ka) determined to be approximately 2.8 x 10⁹ M⁻¹. nih.gov
Docking simulations aim to predict the preferred orientation and interaction of a ligand within a protein's active site. The active site of ACE contains a critical zinc ion (Zn²⁺) which is essential for its catalytic activity. Perindoprilat, like other dicarboxylate-containing ACE inhibitors, is believed to chelate this zinc ion through its carboxylate groups. The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. While specific docking studies detailing every interaction for perindoprilat are proprietary, analysis of other ACE inhibitors like lisinopril (B193118) and enalapril (B1671234) reveals common interacting residues. These interactions provide a model for understanding perindoprilat's binding mode.
Table 1: Key Amino Acid Residues in the ACE Active Site and Their Potential Interactions
| Interacting Residue | Potential Interaction Type | Role in Binding |
|---|---|---|
| Histidine (His353, His513) | Coordination, Hydrogen Bond | Interacts with the zinc ion and polar groups of the inhibitor. mdpi.comnih.gov |
| Glutamate (Glu384) | Hydrogen Bond | Acts as a hydrogen bond acceptor, stabilizing the inhibitor complex. mdpi.comnih.gov |
| Lysine (Lys511) | Ionic Interaction, Hydrogen Bond | Forms salt bridges and hydrogen bonds with the inhibitor's carboxylate groups. mdpi.comnih.gov |
| Tyrosine (Tyr520, Tyr523) | Hydrogen Bond, Hydrophobic | Forms hydrogen bonds and participates in hydrophobic interactions. mdpi.comnih.gov |
This table is based on reported interactions for potent ACE inhibitors and represents a likely binding model for perindoprilat.
Quantum Chemical Calculations of Perindopril (B612348) Erbumine and its Metabolites
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like perindopril and its metabolites. researchgate.net Such studies have been employed to compute the geometries and energies of perindopril erbumine complexes. researchgate.net
Calculations have shown that in both the isolated state and in a water solution, perindopril erbumine preferentially exists as a neutral complex rather than an ionized one. researchgate.net For the active metabolite perindoprilat, theoretical studies indicate that the neutral free acid form is more stable than its zwitterionic counterpart. researchgate.net
A key aspect of quantum chemical analysis involves the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to interaction. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEPs illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with its biological target. dergipark.org.trthaiscience.info
Table 2: Key Concepts in Quantum Chemical Calculations and Their Significance
| Parameter | Definition | Significance for Perindopril/Perindoprilat |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor. nih.govthaiscience.info |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. nih.govthaiscience.info |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A large gap suggests higher stability. researchgate.netnih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting regions of interaction with the ACE active site. dergipark.org.trresearchgate.net |
Conformational Analysis and Stereochemistry
The stereochemistry of perindopril is fundamental to its biological activity. The molecule contains five chiral carbons, which means there is a possibility of 32 distinct stereoisomers. nih.gov The commercially available drug, perindopril erbumine, is a specific, single stereoisomer.
The critical importance of stereochemistry was demonstrated in a study where all 32 stereoisomers of perindoprilate were synthesized and evaluated for their in-vitro ACE inhibitory potency. nih.gov The results showed a dramatic variation in activity among the isomers. Only four of the 32 isomers, including the form corresponding to the active metabolite perindoprilat, exhibited potent activity in the nanomolar range. nih.gov Another four isomers showed moderate activity, being about ten times less active, while the remaining 24 isomers were significantly less active or inactive. nih.gov
This highlights the precise three-dimensional arrangement required for effective binding to the ACE active site. The conformation of the bicyclic perhydroindole ring system is particularly important. Studies have concluded that the stereochemistry of the two carbons at the ring junction is a key determinant for the oral absorption of the prodrug and its subsequent metabolic activation to the potent diacid form, perindoprilat. nih.gov
Table 3: ACE Inhibitory Activity of Perindoprilat Stereoisomers
| Stereoisomer Group | Number of Isomers | In Vitro ACE Inhibitory Potency (IC₅₀) |
|---|---|---|
| Highly Active | 4 (including Perindoprilat) | Nanomolar (nM) range. nih.gov |
| Moderately Active | 4 | ~10x less active than the highly active group. nih.gov |
| Low/No Activity | 24 | Significantly less active or inactive. nih.gov |
Design of Novel Analogs Based on SAR Principles
Structure-Activity Relationship (SAR) principles for ACE inhibitors are well-established, and they guide the design of new, potentially improved analogs. The primary SAR requirement for this class of drugs is the presence of a structural motif that can effectively interact with the zinc ion in the ACE active site. Perindopril achieves this through its carboxylate group.
The SAR for perindopril and its analogs can be summarized by several key points:
N-Ring Carboxylic Acid: The terminal carboxylic acid on the perhydroindole ring is essential for activity. It is believed to mimic the C-terminal carboxylate of natural ACE substrates, forming a crucial ionic interaction with a positively charged residue (like Lysine) in the active site. nih.gov
Zinc-Binding Group: The carboxylate group derived from the hydrolysis of the ethyl ester in perindopril is a key zinc-binding moiety. This interaction is fundamental for potent inhibition.
Stereochemistry: As detailed previously, the specific (S,S,S,S,S) configuration of perindopril is optimal. Any deviation from the correct stereochemistry at the five chiral centers, particularly at the perhydroindole ring junction, leads to a significant loss of inhibitory activity. nih.gov
The synthesis and testing of all 32 possible stereoisomers of perindoprilate is a classic example of a comprehensive SAR study. nih.gov It unequivocally demonstrated that even minor changes in the 3D orientation of functional groups can turn a potent inhibitor into an inactive molecule, providing a rigid blueprint for the design of any future analogs.
Intellectual Property and Patent Landscape Analysis
Key Patents Related to Perindopril (B612348) Erbumine Synthesis
The foundational patents for perindopril and its synthesis were filed in the early 1980s. U.S. Patent No. 4,508,729, first disclosing perindopril, describes a synthesis process carried out in an alcoholic medium with a neutral dehydrating agent. google.comgoogle.com Subsequently, U.S. Patent No. 4,914,214 detailed an industrial-scale synthesis of perindopril and its tert-butylamine (B42293) salt (erbumine). google.comepo.org This later patent outlined a process involving the condensation of a protected ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole with the (S, S) diastereoisomer of N-[(S)-1-carbethoxybutyl]-(S)-alanine, followed by deprotection and salt formation. google.comepo.org
Over the years, numerous other patents have been granted for alternative and improved synthesis methods. For instance, methods have been developed to stereoselectively produce key intermediates like N-[(S)-1-carbethoxybutyl]-(S)-alanine, crucial for the synthesis of the desired perindopril isomer. epo.org Other patents focus on the purification of perindopril and its salts to reduce impurities. google.com
A significant development in the synthesis landscape was the introduction of processes that aimed to simplify the manufacturing process and improve yield and purity. These include methods that avoid the use of hazardous reagents or complex purification steps.
Interactive Table: Key Patents in Perindopril Erbumine Synthesis
| Patent Number | Title/Focus | Key Innovation |
| US 4,508,729 | Perindopril and its pharmaceutically acceptable salts | Initial disclosure of the perindopril compound and its synthesis. google.comgoogle.com |
| US 4,914,214 | Process for the preparation of perindopril and its t-butylamine salt | Industrial scale synthesis method. google.comepo.org |
| EP 0308341 | Process for the preparation of perindopril and its salts | Improved industrial synthesis of perindopril erbumine. googleapis.comeuropa.eu |
| WO 01/58868 | Process for preparing perindopril and its pharmaceutically acceptable salts with improved purity | Method to reduce known impurities to below 0.2%. google.com |
Patenting of Polymorphic and Hydrated Forms
A crucial area of patent activity for perindopril erbumine revolves around its different solid-state forms, including polymorphs and hydrates. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties that can affect its stability, solubility, and bioavailability. google.com
The original perindopril erbumine was found to be a monohydrate, often referred to as the alpha (α) form. google.comgoogleapis.com Over time, several other polymorphic forms have been discovered and patented, including the beta (β), gamma (γ), delta (δ), epsilon (ε), eta (η), and theta (θ) forms. googleapis.comgoogle.comgoogle.com Each of these forms is characterized by a unique X-ray powder diffraction (XRPD) pattern. google.comepo.org
The patents for these polymorphic forms typically cover the processes for their preparation. For example, the beta form can be prepared from dichloromethane (B109758) or ethyl acetate (B1210297), while the gamma form is obtained from chloroform. googleapis.com The theta (θ) form can be produced by heating a solution of perindopril erbumine in 1,4-dioxane (B91453) and then cooling it. google.com
The discovery and patenting of new polymorphic and hydrated forms have been a key strategy for originator companies to extend the patent life of their perindopril products. A new crystalline form with improved stability or other advantageous properties can be the subject of a new patent, thereby creating fresh intellectual property protection. google.comgoogle.com For instance, a novel hydrated form of perindopril erbumine was claimed to be preparable from the commercially available alpha form by dissolution in specific alcohols. google.com
Interactive Table: Patented Polymorphic and Hydrated Forms of Perindopril Erbumine
| Polymorphic/Hydrated Form | Key Patent(s) | Method of Preparation |
| Alpha (α) form (monohydrate) | EP 1296947, WO 01/87835 | Crystallization from ethyl acetate. epo.orggoogleapis.com |
| Beta (β) form (anhydrous) | EP 1294689, WO 01/87836 | Crystallization from dichloromethane or ethyl acetate. google.comgoogleapis.com |
| Gamma (γ) form | EP 1296948, WO 01/83439 | Crystallization from chloroform. epo.orggoogleapis.com |
| Eta (η) form | WO 2007/017894 | - |
| Theta (θ) form | WO 2008/050185 | Heating in 1,4-dioxane followed by cooling. google.com |
| Novel Hydrated Form | WO 2012/044189 A1 | Crystallization from an alcoholic solution or grinding of other forms. google.com |
Generic Drug Development and Patent Expiry Implications
The expiration of the primary patents for perindopril erbumine has opened the door for generic competition. uspharmacist.com However, the extensive patenting of various polymorphic forms has created significant hurdles for generic manufacturers. This strategy, sometimes referred to as "evergreening," can delay the entry of generic equivalents into the market. artixio.com
Generic companies must carefully navigate this complex patent landscape to avoid infringement. This often involves developing non-infringing polymorphic forms or challenging the validity of existing patents. For example, a UK court invalidated a patent for the alpha form of perindopril erbumine, citing lack of novelty and inventive step over a previous patent. europa.eu
The "patent cliff," a term describing the sharp decline in revenue for originator companies after patent expiry, is a major driver for these legal and developmental challenges. uspharmacist.com The entry of generic drugs typically leads to a significant reduction in price, making the medication more accessible to patients but also eroding the market share of the branded product. uspharmacist.comartixio.com
The development of alternative salt forms, such as perindopril arginine, has been another strategy employed by originator companies to create new intellectual property and maintain market position. google.comgoogleapis.com These second-generation products often claim improved stability or other benefits over the original erbumine salt. googleapis.com
The ongoing interplay between originator and generic companies, centered on the intellectual property of perindopril erbumine monohydrate and its various forms, continues to shape the pharmaceutical market for this important cardiovascular drug.
Emerging Research Areas and Future Directions
Mechanistic Investigations into Novel Drug Interactions (pre-clinical focus)
Emerging pre-clinical research continues to investigate the mechanistic basis of potential drug-drug interactions with perindopril (B612348) erbumine, moving beyond established clinical observations. The focus of these investigations is to understand the molecular and physiological pathways through which interactions may occur, primarily utilizing in vitro and animal models.
One area of investigation is the interaction with drugs affecting renal function. Animal data have suggested a potential for interaction between perindopril and the aminoglycoside antibiotic gentamicin. fda.gov While the clinical significance is not fully established, pre-clinical models are employed to understand the pharmacodynamic and pharmacokinetic nature of this interaction, particularly concerning renal clearance mechanisms. fda.gov
The influence of perindopril on the pharmacokinetics of other cardiovascular drugs is also a subject of pre-clinical study. For instance, while controlled pharmacokinetic studies have shown no significant effect of perindopril on plasma digoxin (B3395198) concentrations, the potential effect of digoxin on the plasma levels of perindopril and its active metabolite, perindoprilat (B1679611), has not been entirely ruled out and warrants further mechanistic exploration in animal models. fda.gov
Developing sensitive and repeatable animal models is crucial for detecting and quantifying these interactions. Recent efforts have focused on creating models to assess the combined effects of drugs on physiological parameters, such as respiratory depression. nih.gov For example, a study combining an opioid (oxycodone) with a benzodiazepine (B76468) (diazepam) in an animal model demonstrated both a pharmacokinetic interaction (increased opioid levels) and a pharmacodynamic potentiation of respiratory depression. nih.gov Such models could be adapted to investigate the interaction of perindopril with other centrally-acting agents or drugs that share metabolic pathways, providing a deeper understanding of the synergistic or antagonistic effects at a pre-clinical level. nih.gov
It is important to note that protein binding is not anticipated to be a major source of drug interactions for perindopril. Only 10 to 20% of the active metabolite, perindoprilat, is bound to plasma proteins, suggesting a low potential for displacement interactions. fda.gov
Table 1: Pre-clinical Investigations of Perindopril Drug Interactions
| Interacting Drug (Class) | Animal Model | Focus of Investigation | Potential Mechanism | Reference |
| Gentamicin (Aminoglycoside) | Animal data | Potential for interaction | Altered renal clearance | fda.gov |
| Digoxin (Cardiac Glycoside) | Animal data | Effect of digoxin on perindopril/perindoprilat plasma concentrations | Not yet fully elucidated | fda.gov |
| Diazepam (Benzodiazepine) | Rat model (developed for opioid interaction) | Synergistic effects on respiratory depression | Pharmacokinetic and pharmacodynamic interactions | nih.gov |
Further Elucidation of Bradykinin-Mediated Effects in Animal Models
A significant area of ongoing pre-clinical research is the deeper exploration of the role of bradykinin (B550075) in mediating the therapeutic effects of perindopril. Perindopril's inhibition of angiotensin-converting enzyme (ACE) not only reduces the production of angiotensin II but also prevents the degradation of bradykinin. researchgate.netnih.gov This dual action is believed to be fundamental to its cardioprotective effects. nih.gov Among ACE inhibitors, perindopril appears to exert one of the most potent effects on bradykinin levels. nih.govnih.gov
Animal models are instrumental in dissecting the downstream consequences of elevated bradykinin levels. The systemic and localized endothelial effects of bradykinin are primarily mediated through the activation of bradykinin B2 receptors, which are abundantly expressed in the endothelium. nih.gov B1 receptors, in contrast, are typically expressed at low levels but are upregulated in response to tissue stress, such as inflammation or ischemia. nih.gov
Pre-clinical studies focus on several key bradykinin-mediated pathways:
Nitric Oxide (NO) Release: Activation of B2 receptors by bradykinin stimulates the release of nitric oxide (NO) from endothelial cells. researchgate.netnih.gov NO is a potent vasodilator and plays a crucial role in maintaining endothelial function. It also has anti-inflammatory and anti-apoptotic properties. nih.gov Animal studies help quantify the extent to which perindopril-induced increases in bradykinin contribute to NO bioavailability and subsequent improvements in vascular health.
Antithrombotic Effects: Bradykinin has been shown to increase the concentration of tissue plasminogen activator (t-PA), a key enzyme in the fibrinolytic system that breaks down blood clots. nih.gov This contributes to a favorable antithrombotic state. Research in animal models aims to further clarify the link between perindopril, bradykinin levels, and the regulation of the t-PA and plasminogen activator inhibitor-1 (PAI-1) balance. nih.gov
By using specific bradykinin receptor antagonists (like icatibant, a B2 blocker) in animal models of hypertension or heart failure treated with perindopril, researchers can more definitively attribute the observed therapeutic effects to the bradykinin pathway versus the angiotensin II suppression pathway. mdpi.com These mechanistic studies are essential for understanding the full spectrum of perindopril's vascular and cardioprotective actions.
Exploration of Perindopril Erbumine in Broader Cardiovascular and Renal Pathophysiology (animal models)
Pre-clinical research is actively exploring the efficacy of perindopril erbumine in a variety of animal models that replicate complex human cardiovascular and renal diseases, extending beyond simple hypertension. maastrichtuniversity.nl These studies provide critical insights into the drug's potential to modify disease progression.
In the context of heart failure , pacing-induced canine models have been utilized to study both acute and chronic conditions. In a model of chronic heart failure, perindopril treatment was shown to reduce weight gain, ascites, right atrial pressure, and stressed blood volume, while increasing cardiac output. nih.gov However, it did not significantly modify hemodynamics in the acute heart failure model, suggesting its benefits are more pronounced in chronic remodeling scenarios. nih.gov Further animal studies have shown that perindopril can reduce ventricular remodeling following myocardial infarction. nih.gov
Regarding renal pathophysiology , an adenine-induced rat model of chronic kidney disease (CKD) has been used to investigate the effects of perindopril. nih.gov In this model, perindopril, particularly in combination with other therapeutic agents, significantly improved renal function and reduced tubular injury and interstitial fibrosis. nih.gov The underlying mechanism explored in this study was linked to the Sirtuin3/mitochondrial dynamics pathway, highlighting novel areas of investigation. nih.gov The use of diverse animal models is crucial for studying the potential for regression of kidney disease. diacomp.orgresearchgate.net
The effect of perindopril on vascular remodeling is another key area of pre-clinical investigation. In renovascular hypertensive rats, perindopril was found to completely reverse aortic medial hypertrophy and arterial stiffening. nih.gov Similar benefits on the structural properties of resistance vessels were observed in spontaneously hypertensive rats. nih.gov These findings from animal experiments strongly suggest that perindopril's ability to increase arterial compliance is related to drug-induced modifications of the arterial wall, an effect at least partially independent of blood pressure reduction. nih.gov
Table 2: Perindopril Erbumine in Animal Models of Cardiovascular and Renal Disease
| Disease Model | Animal Species | Key Findings | Reference |
| Chronic Heart Failure | Dog (pacing-induced) | Reduced right atrial pressure, stressed blood volume; Increased cardiac output. | nih.gov |
| Chronic Kidney Disease | Rat (adenine-induced) | Improved renal function, reduced tubular injury and interstitial fibrosis. | nih.gov |
| Vascular Remodeling | Rat (renovascular & spontaneously hypertensive) | Reversed aortic medial hypertrophy and arterial stiffening; improved arterial compliance. | nih.gov |
| Endothelial Dysfunction | Animal Studies | Corrected endothelial dysfunction. | nih.gov |
Integration of Omics Technologies in Pre-clinical Research
The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—represents a significant frontier in pre-clinical research on perindopril erbumine. nih.govcrownbio.com These high-throughput technologies allow for a comprehensive, system-wide analysis of the molecular changes induced by drug administration in animal models, moving beyond the study of single pathways to a more holistic understanding of drug action. frontlinegenomics.comnih.gov
Proteomics and metabolomics , which involve the large-scale study of proteins and metabolites, respectively, are particularly valuable. nih.gov By applying these techniques to serum, tissue, or urine samples from animal models of hypertension treated with perindopril, researchers can:
Identify Novel Biomarkers: Omics can uncover novel protein or metabolite biomarkers that correlate with perindopril's therapeutic efficacy or specific physiological effects. frontlinegenomics.com For example, a study on spontaneously hypertensive rats using proteomics and metabolomics identified that a diet enriched with certain protein extracts restored the expression of 15 metabolites and 17 proteins involved in pathways like the renin-angiotensin and kallikrein-kinin systems. nih.gov A similar approach can be used to map the precise molecular fingerprint of perindopril's action.
Uncover New Mechanisms of Action: By observing broad, unbiased changes in the proteome and metabolome, investigators may discover previously unknown mechanisms through which perindopril exerts its effects on cardiovascular and renal systems. nih.gov This can reveal new therapeutic targets and pathways influenced by the drug. nih.gov
Enhance Target Validation: Genomics and transcriptomics (the study of gene and RNA expression) can be integrated with proteomics and metabolomics to create a multi-dimensional view of how perindopril affects biological systems from the gene to the functional protein and metabolite level. crownbio.com This multi-omics approach is powerful for validating drug targets and understanding the complex network of interactions that contribute to disease pathophysiology and treatment response. frontlinegenomics.com
The use of advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) is fundamental to these omics studies. nih.govnih.gov As bioinformatic tools for analyzing the vast datasets generated by these technologies become more sophisticated, the integration of omics into pre-clinical perindopril research is expected to accelerate the discovery of its nuanced molecular mechanisms and guide future therapeutic applications. crownbio.comnih.gov
Development of Advanced Analytical Techniques for Impurity Profiling
Ensuring the purity of any active pharmaceutical ingredient (API) is critical, and the development of advanced, sensitive, and specific analytical techniques for the impurity profiling of perindopril erbumine is an ongoing area of research. biomedres.usnih.gov Impurity profiling is the identification and quantification of all potential impurities, including starting materials, by-products of synthesis, and degradation products that may arise during manufacturing and storage. nih.gov
A variety of sophisticated analytical methods are being developed and validated for this purpose. wisdomlib.orgau.edu.sy High-Performance Liquid Chromatography (HPLC) and its variants are the cornerstone of this research. wisdomlib.orgau.edu.sy
Reversed-Phase HPLC (RP-HPLC): Numerous RP-HPLC methods have been developed for the determination of perindopril and its known impurities (such as Impurity B, C, D, E, and F). oup.comresearchgate.net These methods often use C8 or C18 columns with mobile phases consisting of buffers (e.g., phosphate (B84403) or sodium 1-heptanesulfonate) and organic modifiers like acetonitrile (B52724). au.edu.syoup.com Detection is typically performed using UV spectrophotometry at wavelengths around 215 nm. oup.comresearchgate.net
Stability-Indicating Methods: A key focus is the development of stability-indicating methods, which are validated to separate and quantify the drug from its degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). oup.com This ensures that the analytical method can accurately measure the drug's purity over its shelf life.
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even higher degree of specificity and sensitivity. biomedres.usdntb.gov.ua LC-MS is particularly powerful for identifying unknown impurities by providing information on their molecular weight and structure. researchgate.net
Other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed and validated for the simultaneous determination of perindopril and other drugs in combination products. au.edu.sy Spectrophotometric and spectrofluorimetric methods, sometimes involving derivatization with reagents like dansyl chloride or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), offer alternative or complementary approaches for quantification. au.edu.synih.gov
The continuous refinement of these analytical techniques, guided by regulatory standards such as the ICH guidelines, is essential for maintaining the quality, safety, and efficacy of perindopril erbumine formulations. au.edu.syoup.com
Table 3: Advanced Analytical Techniques for Perindopril Erbumine Impurity Profiling
| Technique | Principle | Typical Application | Reference |
| RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase. | Quantification of perindopril and its known impurities in pharmaceutical dosage forms. | au.edu.syoup.com |
| HPTLC | High-performance planar chromatography for separation. | Simultaneous determination of perindopril and other active ingredients in combination formulations. | au.edu.sy |
| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry. | Identification and characterization of known and unknown impurities and degradation products. | biomedres.usresearchgate.net |
| Spectrofluorimetry | Measurement of fluorescence after derivatization. | Sensitive quantification of perindopril in various matrices. | au.edu.synih.gov |
Q & A
Q. What analytical methods are recommended for quantifying Perindopril Erbumine Monohydrate in pharmaceutical formulations?
Researchers should employ validated techniques such as UV-Vis spectrophotometry (using reagents like 2,4-dinitrofluorobenzene or Tropaeolin OOO), HPLC, or LC-MS/MS. For example, UV methods optimized at specific wavelengths (e.g., 420 nm for Tropaeolin OOO complexes) can achieve linearity in the range of 5–30 μg/mL . LC-MS/MS is preferred for biological matrices due to its sensitivity (detection limits <1 ng/mL in plasma) and specificity for distinguishing metabolites . Method validation must include parameters like precision (RSD <2%), accuracy (recovery 98–102%), and robustness against matrix effects .
Q. How should researchers design experiments to assess the stability of this compound under various storage conditions?
Stability studies should follow ICH guidelines, including forced degradation under acidic/alkaline hydrolysis, oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions. Monitor degradation products using HPLC with photodiode array detection to identify impurities. For long-term stability, store samples at 25°C/60% RH and analyze at 0, 3, 6, 9, and 12 months. USP standards require reporting impurities >0.1% and quantifying known degradants like perindoprilat .
Advanced Research Questions
Q. What methodological considerations are critical when developing orally disintegrating tablets (ODTs) containing this compound?
Key factors include taste masking (e.g., Eudragit E 100 at a 1:3 drug-polymer ratio) and optimizing disintegration time (<30 seconds). Use a 3² factorial design to evaluate superdisintegrants (e.g., Ac-Di-Sol at 2–8% w/w) and filler combinations (Avicel PH101). Batch A2 (6% Ac-Di-Sol, 30% Avicel) demonstrated optimal drug release (>95% in 5 minutes) and disintegration properties in vitro . Validate using USP Apparatus II (50 rpm, pH 6.8 buffer) and texture analysis for tablet hardness.
Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound and its arginine salt form?
Conduct crossover bioequivalence studies comparing Cₘₐₓ and AUC₀–ₜ for both salts. For example, Perindopril arginine (Noliprel Forte®) shows faster dissolution (85% in 15 minutes vs. 70% for erbumine) due to excipient differences (lactose vs. microcrystalline cellulose). Use HPLC with fluorescence detection (λₑₓ=330 nm, λₑₘ=450 nm) to quantify plasma concentrations and account for food effects (bioavailability variation <10%) .
Q. What statistical approaches are appropriate for optimizing this compound formulation parameters?
Apply response surface methodology (RSM) via a 3² full factorial design to assess interactions between variables (e.g., disintegrant concentration and compression force). Use ANOVA to identify significant factors (p<0.05) and generate contour plots for response optimization. For example, a study found Ac-Di-Sol concentration (p=0.002) and Avicel ratio (p=0.01) were critical for tablet hardness and dissolution .
Q. How should bioanalytical methods be validated for quantifying this compound in human plasma?
Validate per FDA/EMA guidelines:
Q. What pharmacopeial standards apply to this compound reference materials?
USP standards require ≥99.2% purity (as-is basis) with strict limits on impurities (e.g., ≤0.02% imidazole). Mass balance calculations must account for residual solvents and counterions. Certificates of analysis should include NMR, IR, and chromatographic validation (e.g., Rf match to USP reference spectra) .
Q. What experimental strategies can differentiate between ACE inhibition mechanisms of this compound and its metabolites?
Use enzyme kinetics to compare IC₅₀ values for ACE binding sites. Perindopril Erbumine shows higher affinity for the bradykinin-binding site (IC₅₀=0.03 μM) versus the angiotensin-I site (IC₅₀=1.05 nM). Employ mutant ACE isoforms (e.g., F-ACE) to isolate domain-specific inhibition and quantify Aβ42/Aβ40 conversion ratios in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
